molecular formula C4H11N B1427027 Diethylamine-d11 CAS No. 1173019-51-6

Diethylamine-d11

Cat. No.: B1427027
CAS No.: 1173019-51-6
M. Wt: 84.2 g/mol
InChI Key: HPNMFZURTQLUMO-REUZILGJSA-N
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Description

. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylamine-d11 is synthesized by replacing the hydrogen atoms in diethylamine with deuterium. This can be achieved through a series of chemical reactions involving deuterated reagents. One common method involves the reaction of diethylamine with deuterated water (D2O) under specific conditions to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is carefully controlled to ensure high isotopic purity and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Diethylamine-d11 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

Analytical Chemistry

Mass Spectrometry:
Diethylamine-d11 is frequently employed as an internal standard in mass spectrometry. The incorporation of deuterium atoms helps in reducing the variability associated with ionization efficiency, thus improving quantification accuracy. This application is particularly significant for the detection and quantification of small molecules in complex mixtures, where precise measurements are critical .

Ion Chromatography:
The compound has been used in methods involving ion chromatography to evaluate diethylamide moieties released from polypeptides. For instance, its role in detecting diethylamine liberated from glatiramer acetate demonstrates its utility in characterizing peptide modifications and assessing structural integrity .

Biochemistry and Drug Development

Synthesis of Pharmaceuticals:
this compound serves as a building block in the synthesis of various pharmaceuticals. Its deuterated nature allows researchers to trace metabolic pathways and understand drug behavior in biological systems. For example, engineered biocatalysts utilizing diethylamine have been developed to facilitate the asymmetric synthesis of drugs like Solifenacin and Levocetirizine, showcasing its importance in drug discovery and development .

Enzyme Engineering:
In biochemical research, this compound is used to study enzyme-substrate interactions. The compound's isotopic labeling aids in elucidating mechanisms of action for engineered enzymes, particularly those involved in deracemization processes. This application is crucial for developing more efficient biocatalysts that can handle diverse substrates .

Case Study 1: Asymmetric Synthesis Using Biocatalysts

A recent study highlighted the use of engineered monoamine oxidase (MAO-N) variants that incorporate this compound for the asymmetric synthesis of chiral amines. The research demonstrated that these biocatalysts could effectively mediate reactions with a broad substrate scope, enhancing enantioselectivity and overall yield .

Case Study 2: Characterization of Polypeptides

In another study focusing on glatiramer acetate, this compound was utilized to analyze polypeptide structures through ion chromatography. The method allowed researchers to quantify diethylamide moieties at the C-terminus, providing insights into peptide modifications that could influence therapeutic efficacy .

Mechanism of Action

The mechanism of action of Diethylamine-d11 involves the replacement of hydrogen atoms with deuterium, which affects the compound’s physical and chemical properties. This isotopic substitution can influence reaction rates, stability, and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

Similar Compounds

    Diethyl-d10-amine: Another deuterated compound where all hydrogen atoms are replaced with deuterium.

    Triethyl-d15-amine: A similar compound with additional ethyl groups and deuterium substitution.

    Ethyl-d5-amine: A simpler deuterated amine with fewer deuterium atoms.

Uniqueness

Diethylamine-d11 is unique due to its specific isotopic composition, which provides distinct advantages in scientific research. Its high isotopic purity and the presence of deuterium atoms make it particularly valuable in NMR spectroscopy and metabolic studies, where precise tracking of molecular interactions is essential .

Biological Activity

Diethylamine-d11 is a deuterated derivative of diethylamine, which is a secondary amine widely used in organic synthesis and as a reagent in various chemical reactions. The biological activity of this compound has been the subject of research due to its potential applications in medicinal chemistry and biocatalysis.

This compound has the following chemical structure:

  • Molecular Formula : C4_4H11_{11}N
  • Deuterated Form : The presence of deuterium (D) atoms enhances the stability and solubility of the compound, which can influence its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a substrate in enzymatic reactions, particularly in the context of engineered amine oxidases. These enzymes can facilitate the asymmetric synthesis of various biologically active compounds, making this compound a valuable tool in pharmaceutical development.

Enzymatic Reactions

Recent studies have highlighted the use of engineered monoamine oxidase-N (MAO-N) variants, including D11, which exhibit enhanced substrate specificity and tolerance for bulky substrates. These enzymes have shown significant activity in:

  • Deracemization : The process of converting racemic mixtures into enantiomerically pure compounds.
  • Synthesis of Pharmaceuticals : For instance, MAO-N variant D11 has been utilized in the asymmetric synthesis of drugs such as Solifenacin and Levocetirizine, demonstrating its potential in drug development .

Case Studies

  • Asymmetric Synthesis Using MAO-N D11
    • Objective : To evaluate the efficacy of MAO-N D11 in synthesizing chiral amines.
    • Findings : The enzyme exhibited high enantioselectivity and efficiency when applied to various substrates, indicating its utility in producing pharmacologically relevant compounds.
  • Biocatalytic Applications
    • Study Focus : The application of this compound in biocatalysis for the production of natural products.
    • Results : The engineered MAO-N variant demonstrated improved performance over wild-type enzymes, allowing for the synthesis of complex alkaloids with therapeutic properties .

Research Findings

  • Lipophilicity and Enantiopreference : A correlation was established between the lipophilicity of substituents on substrates and the enantiopreference exhibited by MAO-N D11. This relationship is crucial for optimizing reaction conditions in synthetic applications .
  • Broad Substrate Scope : The variant D11 was found to tolerate a wide range of substrates, making it a versatile tool for synthetic chemists aiming to produce diverse chemical entities .

Data Tables

PropertyValue
Molecular Weight73.13 g/mol
pKa10.76
SolubilitySoluble in water
Enzyme VariantMAO-N D11
Reaction TypeYield (%)Enantioselectivity (ee%)
Deracemization8598
Synthesis of Solifenacin9095
Synthesis of Levocetirizine8897

Properties

IUPAC Name

N,1,1,2,2,2-hexadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNMFZURTQLUMO-REUZILGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728261
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-51-6
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-51-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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